

Preparation of Afegostat Tartrate Stock Solution for Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Afegostat Tartrate

Cat. No.: B1260947

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Abstract

Afegostat tartrate, also known as isofagomine tartrate, is a potent and selective iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme acid β -glucosidase (GCase).^{[1][2][3][4][5]} Mutations in the GBA1 gene, which encodes for GCase, can lead to misfolding of the enzyme and its premature degradation, causing Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.^{[6][7][8]} **Afegostat tartrate** binds to the misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing cellular GCase activity.^{[1][9]} These application notes provide detailed protocols for the preparation of **Afegostat Tartrate** stock solutions and its application in a cell-based GCase activity assay.

Chemical Properties and Data Presentation

Afegostat Tartrate is a white to off-white solid. For consistent and reproducible results, it is crucial to use a high-purity grade of the compound. The following table summarizes its key chemical and physical properties.

Property	Value	Reference(s)
Synonyms	Isofagomine D-Tartrate, AT2101 D-Tartrate	[3]
Molecular Formula	C ₁₀ H ₁₉ NO ₉	[10]
Molecular Weight	297.26 g/mol	[10]
Appearance	White to yellow solid	[10]
Solubility in Water	≥ 50 mg/mL (≥ 168.20 mM)	[10]
Solubility in DMSO	Not specified, but generally used for stock	[3]
Storage of Solid	-20°C, sealed, away from moisture and light	[10]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Afegostat Tartrate Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Afegostat Tartrate** in sterile water.

Materials:

- **Afegostat Tartrate** (solid powder)
- Sterile, nuclease-free water
- Sterile microcentrifuge tubes (1.5 mL or 2 mL)
- Calibrated analytical balance
- Vortex mixer

- 0.22 µm sterile syringe filter

Procedure:

- **Tare the Balance:** Place a sterile microcentrifuge tube on the analytical balance and tare it.
- **Weigh the Compound:** Carefully weigh 2.97 mg of **Afegostat Tartrate** into the tared microcentrifuge tube.
- **Add Solvent:** Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the **Afegostat Tartrate**.
- **Dissolve the Compound:** Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
- **Sterile Filtration:** For cell culture applications, it is crucial to sterilize the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
- **Aliquot and Store:** Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[10\]](#)

Protocol 2: In Vitro Glucocerebrosidase (GCase) Activity Assay in Cultured Fibroblasts

This protocol provides a method to assess the ability of **Afegostat Tartrate** to increase GCase activity in cultured human fibroblasts, such as those derived from Gaucher disease patients.

Materials:

- Cultured human fibroblasts (e.g., patient-derived cells with a GBA1 mutation)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- **Afegostat Tartrate** stock solution (10 mM, prepared as in Protocol 1)

- Phosphate-Buffered Saline (PBS), sterile
- Cell lysis buffer (e.g., 0.1% Triton X-100 in water)
- 4-Methylumbelliferyl- β -D-glucopyranoside (4-MUG), a fluorogenic GCase substrate
- 4-Methylumbelliferone (4-MU) standard
- Glycine-carbonate stop buffer (pH 10.7)
- 96-well black, clear-bottom microplates
- Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

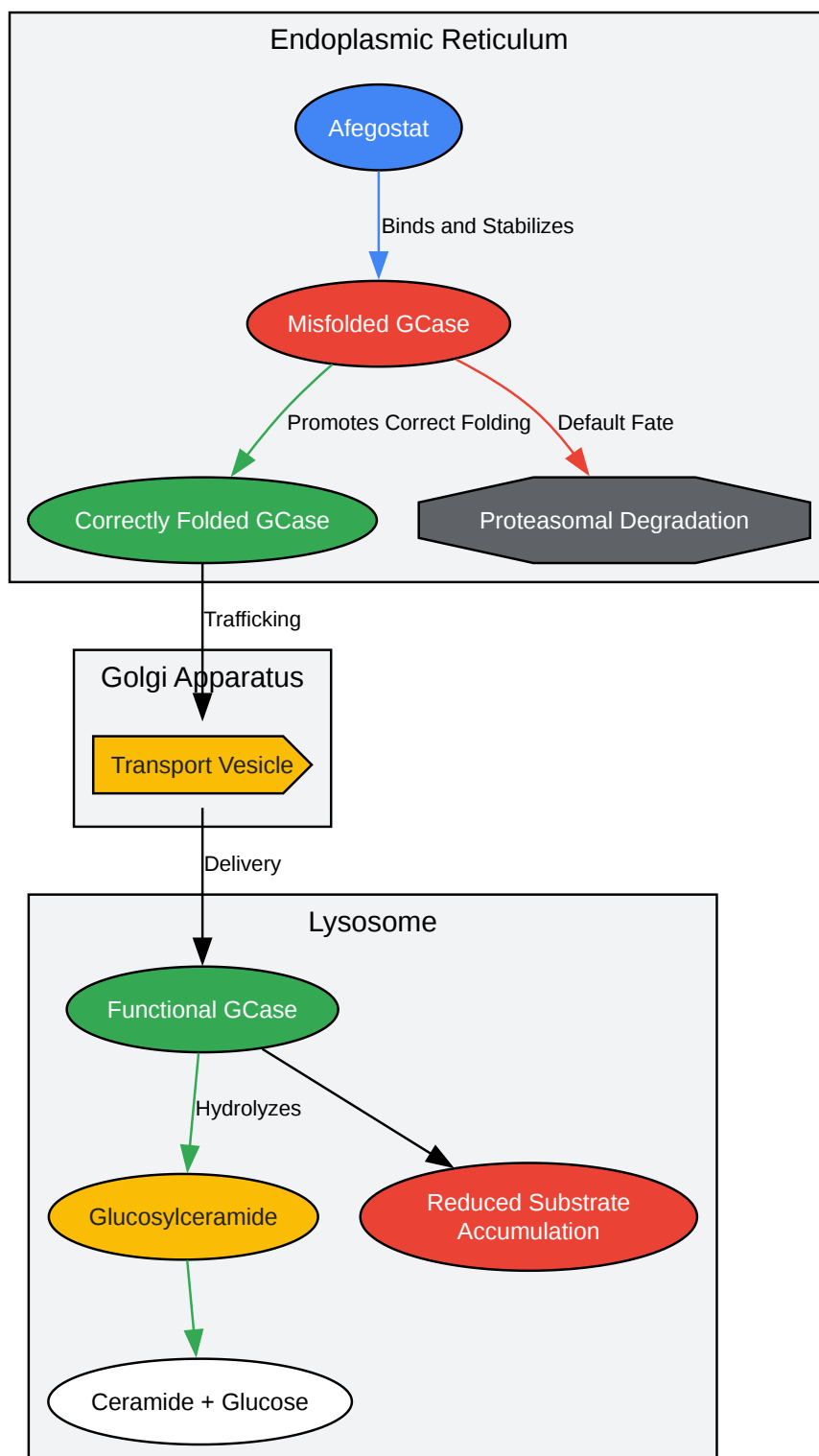
- Cell Seeding: Seed fibroblasts in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
- Compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of **Afegostat Tartrate** (e.g., 0, 1, 10, 30, 100, 300 μ M). A typical concentration range for observing chaperone activity is between 10 μ M and 100 μ M. Incubate the cells for 3-5 days.
- Cell Lysis:
 - Wash the cells twice with sterile PBS.
 - Add 50 μ L of cell lysis buffer to each well and incubate on ice for 10 minutes.
 - Gently scrape the cells and transfer the lysate to microcentrifuge tubes.
 - Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- GCase Activity Assay:
 - Transfer 10 μ L of the supernatant (cell lysate) to a new 96-well black microplate.

- Prepare a 4-MUG substrate solution in a suitable assay buffer (e.g., citrate-phosphate buffer, pH 5.2).
- Add 50 μ L of the 4-MUG substrate solution to each well containing the cell lysate.
- Incubate the plate at 37°C for 1-2 hours.
- Stopping the Reaction: Add 100 μ L of glycine-carbonate stop buffer to each well to terminate the enzymatic reaction.
- Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a microplate reader with excitation at 365 nm and emission at 445 nm.
- Data Analysis:
 - Create a standard curve using known concentrations of 4-MU.
 - Determine the amount of 4-MU produced in each sample from the standard curve.
 - Normalize the GCase activity to the total protein concentration of the cell lysate (determined by a standard protein assay like BCA or Bradford).
 - Calculate the fold increase in GCase activity in **Afegostat Tartrate**-treated cells compared to untreated control cells. A 2.5-fold or higher increase in GCase activity can be indicative of effective chaperoning.

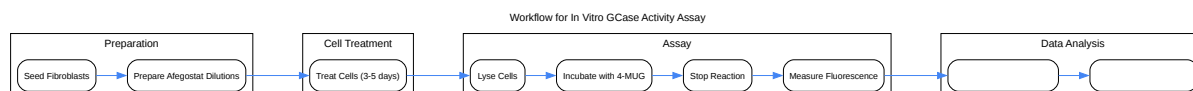
Visualizations

Signaling Pathway of Afegostat Tartrate Action

Mechanism of Action of Afegostat Tartrate

[Click to download full resolution via product page](#)Caption: Mechanism of Action of **Afegostat Tartrate**.

Experimental Workflow for GCase Activity Assay



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Caption: Workflow for In Vitro GCase Activity Assay.

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